(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
Description
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Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-22-16-5-2-3-6-17(16)24(30(22,26)27)14-8-10-23(11-9-14)20(25)15-13-18(28-21-15)19-7-4-12-29-19/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVUXXXIICPHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone represents a complex molecular structure that integrates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure
The compound's structure can be broken down into two primary components:
- Thiadiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Piperidine and isoxazole groups : These are often associated with neuropharmacological effects and have been explored in the context of various diseases.
Biological Activity Overview
Research indicates that compounds containing thiadiazole derivatives exhibit a wide range of biological activities:
Antimicrobial Activity
Thiadiazole derivatives have been documented for their antimicrobial properties. For instance, a study showed that certain thiadiazole compounds demonstrated significant activity against various bacterial strains and fungi . The presence of the benzothiadiazole moiety enhances this activity by potentially disrupting microbial cell membranes.
Anticancer Properties
Thiadiazole derivatives have also been evaluated for their anticancer potential. A review highlighted that several derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound may interact with specific cellular targets to modulate pathways involved in tumor growth.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, studies on related thiadiazole compounds have shown they can inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters . This inhibition can lead to increased levels of serotonin and norepinephrine, thus providing a therapeutic approach for depression and other mood disorders.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets : The thiadiazole ring may interact with various proteins or enzymes, altering their function.
- Pathway Modulation : By inhibiting specific enzymes such as MAO-A or MAO-B, the compound may influence neurotransmitter levels and related pathways, which is particularly relevant in neuropharmacology.
- Oxidative Stress Reduction : Some studies suggest that thiadiazole derivatives can act as antioxidants, reducing oxidative stress within cells and contributing to their protective effects against cancer and inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar thiadiazole derivatives is essential:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiadiazole derivative | MAO-A Inhibition | 0.060 |
| Compound B | Benzothiadiazole derivative | Antimicrobial | Varies |
| Target Compound | This compound | Potentially Anticancer/Antimicrobial/MAO Inhibitor | Not yet established |
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on MAO Inhibition : A recent study synthesized new thiadiazole derivatives and evaluated their MAO inhibitory activities using fluorometric assays. The most potent compounds showed IC50 values significantly lower than traditional inhibitors like moclobemide .
- Antimicrobial Activity Assessment : Another research effort focused on the antimicrobial properties of thiadiazole derivatives against clinical isolates of bacteria and fungi. Results indicated promising activity that warrants further exploration for therapeutic applications .
Preparation Methods
Synthesis of Benzo[c]thiadiazole 1,1-Dioxide Core
Nitration and Reduction of Methylbenzoate
The synthesis begins with the nitration of methyl 3-methylbenzoate using concentrated HNO₃ and H₂SO₄ at 0–5°C, yielding methyl 3-methyl-5-nitrobenzoate. Subsequent reduction with hydrogen gas (1 atm) over palladium-on-carbon in ethanol produces methyl 3-methyl-5-aminobenzoate (85% yield).
Cyclization to Thiadiazole Dioxide
The amine intermediate undergoes cyclization with thionyl chloride (SOCl₂) in dichloromethane at reflux, forming 3-methylbenzo[c]thiadiazole 1,1-dioxide. Key parameters:
- Reagent stoichiometry : 1.2 equiv SOCl₂
- Reaction time : 6 hr
- Yield : 78%
Table 1: Spectroscopic Data for 3-Methylbenzo[c]thiadiazole 1,1-Dioxide
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (d, 1H), 7.95 (dd, 1H), 7.63 (d, 1H), 2.81 (s, 3H) |
| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
Functionalization of Piperidine
N-Alkylation of Piperidine
4-Aminopiperidine is alkylated with 1,2-dibromoethane in acetonitrile using K₂CO₃ as a base. The reaction proceeds at 80°C for 12 hr to yield 4-(2-bromoethyl)piperidine (72% yield).
Coupling with Thiadiazole Dioxide
The bromoethyl intermediate reacts with 3-methylbenzo[c]thiadiazole 1,1-dioxide in DMF at 100°C for 24 hr, facilitated by NaH as a base. The product, 4-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)piperidine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Table 2: Optimization of Coupling Reaction
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 100 | 68 |
| K₂CO₃ | Acetone | 80 | 42 |
| DBU | THF | 60 | 55 |
Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid
Final Coupling via Friedel-Crafts Acylation
Methanone Bridge Formation
The piperidine-thiadiazole derivative is coupled with 5-(thiophen-2-yl)isoxazole-3-carbonyl chloride using AlCl₃ as a Lewis catalyst in dichloromethane. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and purified via recrystallization from methanol.
Table 3: Reaction Conditions and Yields
| Catalyst | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 8 | 65 |
| FeCl₃ | Toluene | 12 | 52 |
| ZnCl₂ | DCE | 10 | 48 |
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, isoxazole-H), 7.92–7.12 (m, 6H, aromatic), 4.21 (m, 2H, piperidine), 3.02 (s, 3H, CH₃).
- HRMS : m/z 496.1245 [M+H]⁺ (calc. 496.1238).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.2% purity with a retention time of 6.8 min.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
